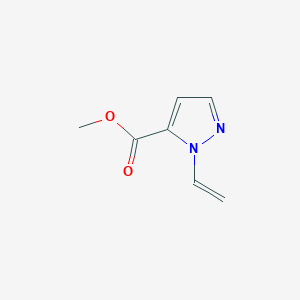

Methyl 1-ethenyl-1H-pyrazole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYPSBRKIJGKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556649 | |

| Record name | Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122818-18-2 | |

| Record name | Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 1 Ethenyl 1h Pyrazole 5 Carboxylate and Analogous Compounds

Strategies for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole core, a key structural motif in many biologically active compounds, can be achieved through various strategic approaches. These methodologies primarily involve the formation of the five-membered heterocyclic ring through cyclization reactions. The following sections detail the principal synthetic routes, including classical cyclocondensation reactions and 1,3-dipolar cycloadditions, which are instrumental in preparing a wide array of pyrazole derivatives, including analogs of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

One of the most fundamental and widely employed methods for pyrazole synthesis is the condensation of a hydrazine derivative with a three-carbon component, which acts as the C-C-C backbone of the resulting pyrazole ring. The choice of both the hydrazine and the 1,3-dielectrophilic partner is crucial as it dictates the substitution pattern of the final product.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry. nih.gov This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives to form a pyrazole. nih.govnih.gov The mechanism initiates with the nucleophilic attack of one nitrogen atom of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring. nih.govorganic-chemistry.org

The reaction's primary challenge often lies in controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. nih.gov The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. nih.gov Generally, the more reactive carbonyl group (typically a ketone over an ester, or a less sterically hindered ketone) is attacked first by the more nucleophilic nitrogen of the substituted hydrazine. organic-chemistry.org

Modern variations of the Knorr reaction have focused on improving yields, regioselectivity, and reaction conditions. These include the use of microwave irradiation, solid-supported catalysts, and nano-organocatalysts to accelerate the reaction and facilitate purification. nih.gov For instance, the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the immediate addition of hydrazine, provides a rapid and general method for synthesizing previously inaccessible pyrazoles. nih.gov

Below is a table summarizing various examples of the Knorr pyrazole synthesis under different conditions.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product(s) | Yield (%) | Ref. |

| Acetylacetone | Hydrazine hydrate (B1144303) | Acetic acid/Ethanol (B145695) | 3,5-Dimethylpyrazole | High | organic-chemistry.org |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Propanol | 3-Methyl-1-phenyl-5-pyrazolone | High | organic-chemistry.org |

| Dibenzoylmethane | Hydrazine hydrate | Acetic acid/Ethanol | 3,5-Diphenylpyrazole | >90 | nih.gov |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | Varies | Mixture of 1,5-dimethyl-3-phenylpyrazole (B88409) and 1,3-dimethyl-5-phenylpyrazole | Varies | nih.gov |

The reaction between α,β-unsaturated aldehydes or ketones (enones) and hydrazine derivatives is another classical and versatile route to pyrazoles. This method typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding aromatic pyrazole.

The initial step involves a Michael addition of the hydrazine to the β-carbon of the enone or, more commonly, a condensation reaction between the hydrazine and the carbonyl group to form a hydrazone. This is followed by an intramolecular cyclization (aza-Michael addition) to afford the 4,5-dihydropyrazole, also known as a 2-pyrazoline.

To obtain the final pyrazole, an oxidation step is required to introduce the second double bond and achieve aromaticity. A variety of oxidizing agents can be employed for this dehydrogenation step, including iodine, bromine, manganese dioxide (MnO2), or simply heating in the presence of air (aerial oxidation).

The regioselectivity of this reaction is a key consideration, particularly with substituted hydrazines. The initial attack of the substituted hydrazine can lead to different regioisomers. For example, a regiocontrolled synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles from enones and arylhydrazines has been achieved where the choice between the free base hydrazine or its hydrochloride salt dictates the isomeric outcome. researchgate.net

The table below presents examples of pyrazole synthesis from α,β-unsaturated carbonyl compounds.

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Reaction/Oxidation Conditions | Product | Yield (%) | Ref. |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Hydrazine hydrate | 1. Reflux in Ethanol 2. Oxidation | 3,5-Diphenyl-1H-pyrazole | Good | researchgate.net |

| Benzalacetone | Phenylhydrazine | Acetic acid, heat | 1,5-Diphenyl-3-methyl-2-pyrazoline | - | researchgate.net |

| Various Chalcones | Hydrazine monohydrochloride | 1. Condensation 2. In situ oxidation with Bromine | 3,5-Diaryl pyrazoles | Very Good | nih.gov |

| Trichloromethyl enones | Arylhydrazine hydrochloride | Methanol (B129727) | 1,3-regioisomer of carboxyalkyl-1H-pyrazole | 37-97 | researchgate.net |

| Trichloromethyl enones | Free Arylhydrazine | Chloroform | 1,5-regioisomer of carboxyalkyl-1H-pyrazole | 52-83 | researchgate.net |

A powerful strategy for the direct synthesis of pyrazoles, bypassing the need for an external oxidant, involves the use of α,β-unsaturated ketones that contain a leaving group at the β-position. These substrates, such as β-halovinyl ketones or β-alkoxyvinyl ketones, react with hydrazine derivatives to form a pyrazoline intermediate, which then undergoes spontaneous elimination of the leaving group to yield the aromatic pyrazole.

The reaction mechanism begins with the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, or on the β-carbon via Michael addition. Subsequent intramolecular cyclization and elimination of the leaving group (e.g., HCl, HBr, or an alcohol) drives the reaction towards the stable aromatic product. This method is highly efficient as the aromatization is an integral part of the reaction sequence. For example, β-chlorovinyl ketones readily react with both substituted and unsubstituted hydrazines to afford the corresponding pyrazoles in good yields.

This approach offers a direct and often high-yielding route to polysubstituted pyrazoles. The table below provides examples of this synthetic strategy.

| Vinyl Ketone with Leaving Group | Hydrazine Derivative | Solvent/Conditions | Product | Yield (%) | Ref. |

| (E)-β-Chlorovinyl ketones | Benzohydrazide | - | 1-Acyl-5-hydroxypyrazolines | - | mdpi.com |

| (E)-β-Chlorovinyl ketones | Hydrazine hydrate | - | 3,5-Disubstituted pyrazoles | - | mdpi.com |

| (2-Formyl-1-chlorovinyl)ferrocene | Hydrazines | - | Ferrocenyl pyrazoles | - | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. To synthesize pyrazoles, a nitrilimine is used as the 1,3-dipole.

The reaction of nitrilimines with alkenes is a classic example of 1,3-dipolar cycloaddition that leads to the formation of pyrazolines (4,5-dihydropyrazoles). Nitrilimines are highly reactive intermediates that are typically generated in situ, most commonly by the dehydrohalogenation of hydrazonoyl halides (e.g., α-chloro hydrazones) with a base like triethylamine.

Once generated, the nitrilimine rapidly reacts with an alkene dipolarophile to form the pyrazoline ring. The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of both the nitrilimine and the alkene. nih.gov According to Frontier Molecular Orbital (FMO) theory, the reaction's regiochemistry depends on the relative energies of the HOMO and LUMO of the reactants. nih.gov For many monosubstituted alkenes, the reaction proceeds with high regioselectivity to yield 5-substituted pyrazolines. nih.gov

The pyrazoline product can then be oxidized to the corresponding pyrazole. This two-step sequence of cycloaddition followed by oxidation provides a flexible route to a wide variety of substituted pyrazoles. nih.gov Alternatively, if an alkene with a suitable leaving group is used as the dipolarophile, the intermediate pyrazoline can undergo spontaneous elimination to directly afford the pyrazole, similar to the strategy described in section 2.1.1.3. nih.gov

The following table illustrates the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of nitrilimines with alkenes, followed by an oxidation step.

| Nitrilimine Precursor (Hydrazonoyl Halide) | Alkene | Base/Conditions | Intermediate/Final Product | Yield (%) | Ref. |

| N-phenyl-benzohydrazonoyl chloride | Styrene | Triethylamine | 1,3,5-Triphenyl-2-pyrazoline | Good | nih.gov |

| Various arylhydrazones | Vinyl derivative | In situ generation | 1,3,5-Substituted pyrazole | 72 | nih.gov |

| Hydrazonoyl chlorides | Trisubstituted bromoalkene | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazole (via elimination) | Good | nih.gov |

| Ninhydrin-derived carbonates | Nitrilimines | - | 1,3,5-Trisubstituted pyrazoles | up to 95 | rsc.org |

Ethyl Diazoacetate with α-Methylene Carbonyls

The reaction of ethyl diazoacetate (EDA) with α-methylene carbonyl compounds represents a versatile approach to constructing the pyrazole ring. EDA is a key reagent in organic synthesis, known for its application in cyclopropanation, cycloaddition reactions, and the synthesis of pyrazolines. thieme-connect.com It can be prepared by reacting sodium nitrite (B80452) with glycine (B1666218) ethyl ester hydrochloride. thieme-connect.combeilstein-journals.org

One strategy involves the metal-free [3+2] cycloaddition of ethyl diazoacetate with β-aryl vinyl sulfonyl fluoride (B91410) derivatives, catalyzed by triethylamine, to produce pyrazole cores with good to high yields. thieme-connect.com Diazo compounds, in general, are highly useful in synthetic organic chemistry due to their versatile reactivity. nih.gov They can react through the loss of nitrogen under catalytic, photochemical, or thermal conditions, or they can retain the nitrogen atoms in the final product. nih.gov The use of electron-withdrawing group-substituted diazo compounds, such as ethyl diazoacetate, is often favored due to their increased stability and safer handling. nih.gov

The pyrazole core is a prominent aza-heterocycle found in numerous natural and synthetic compounds with diverse applications. thieme-connect.com The synthesis of pyrazoles using diazo compounds and alkynes or alkenes with transition metal catalysts is a well-established method. thieme-connect.com

One-Pot Multicomponent Synthetic Protocols

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single step. ut.ac.irrsc.org These reactions are highly valued for their ability to form several bonds in a single operation, adhering to the principles of green chemistry by minimizing intermediate separation and purification steps, which saves time and resources. ut.ac.ir

Various catalysts have been employed to facilitate these reactions. For instance, an engineered polyvinyl alcohol (SPVA) catalyst with sulfonic acid groups has been used for the synthesis of pyrazole derivatives through the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine under ambient, solvent-free conditions, yielding up to 89% of the desired product. bohrium.com Another green approach utilizes preheated fly-ash as a cost-effective and environmentally benign catalyst for the synthesis of dihydropyrano(2,3-c)pyrazole derivatives from ethyl acetoacetate, hydrazine hydrate, malononitrile, and aryl aldehydes in an aqueous medium, achieving high yields of up to 95%. ut.ac.ir

The general scheme for the one-pot MCR of pyranopyrazoles typically involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate with a suitable catalyst. researchgate.net Other catalysts, such as SrFe12O19 magnetic nanoparticles and tetrabutyl ammonium (B1175870) peroxy disulphate (TBA)2S2O8, have also been successfully used in one-pot syntheses of various pyrazole derivatives under solvent-free conditions. rsc.org These methods offer advantages such as simplicity, short reaction times, and high product yields. rsc.org

| Catalyst | Starting Materials | Product | Key Advantages |

| Sulfonated Polyvinyl Alcohol (SPVA) | Aromatic aldehyde, malononitrile, phenyl hydrazine | Pyrazole-4-carbonitrile derivatives | Environmentally benign, solvent-free, recyclable catalyst. bohrium.com |

| Preheated Fly-Ash | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydes | Dihydropyrano(2,3-c)pyrazole derivatives | Non-toxic solvent, cost-effective, high yields. ut.ac.ir |

| SrFe12O19 Magnetic Nanoparticles | Not specified | Coumarin-functionalized pyrazole derivatives | Simplicity, short reaction time, high yields. rsc.org |

| (TBA)2S2O8 | Aldehydes, arylhydrazines, β-diketones/β-ketoesters | Fully substituted pyrazoles | Solvent-free, efficient. rsc.org |

Transition-Metal Catalyzed Routes to Pyrazoles

Transition-metal catalysis offers a powerful tool for the synthesis and functionalization of pyrazole rings. researchgate.netrsc.org These methods often involve the direct C-H functionalization of the pyrazole core, providing an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.org This direct approach allows for the introduction of a wide range of functional groups in a single step. researchgate.net

The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. The C-5 position is electrophilic, making its proton the most acidic and facilitating C-5 arylation. researchgate.net Conversely, the C-4 position is the nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net The Lewis basic N-2 atom of the pyrazole ring can also act as a directing group for C-H functionalization on an attached aromatic ring. researchgate.net

Various transition metals, including palladium, copper, rhodium, and iron, have been utilized in these synthetic routes. organic-chemistry.org For example, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has been used to synthesize N-arylpyrazoles. organic-chemistry.org Copper-catalyzed reactions, such as the sydnone-alkyne cycloaddition, provide a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes and iron-catalyzed reactions of diarylhydrazones with vicinal diols also lead to highly substituted pyrazoles. organic-chemistry.org Some methods even proceed without the need for transition-metal catalysts or oxidants, relying on temperature-controlled electrophilic cyclization. mdpi.com

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium | C-H Arylation | Pyrazole, Aryl Halide | C-5 Arylated Pyrazole. researchgate.net |

| Palladium | Suzuki Coupling | Iodochromones, Phenylboronic Acids | 3,4-Diarylpyrazoles. nih.gov |

| Copper | Domino C-N Coupling/Hydroamination | Acetylenes, Diamine | Substituted Pyrazoles. nih.gov |

| Rhodium | Addition-Cyclization | Hydrazines, Alkynes | Highly Substituted Pyrazoles. organic-chemistry.org |

| Iron | Cycloaddition | Diarylhydrazones, Vicinal Diols | 1,3- and 1,3,5-Substituted Pyrazoles. organic-chemistry.org |

Photoredox Methodologies in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a mild and environmentally friendly approach for the synthesis of pyrazole derivatives. researchgate.netmdpi.com These methods often utilize air as the terminal oxidant, enhancing their green credentials. organic-chemistry.org A variety of polysubstituted pyrazoles can be synthesized in good to excellent yields from hydrazines and Michael acceptors under very mild reaction conditions. organic-chemistry.org

One innovative "photoclick" chemistry approach involves the in situ generation of reactive nitrilimines from 2,5-disubstituted tetrazoles through photochemical extrusion of nitrogen gas. researchgate.net These nitrilimines then undergo 1,3-dipolar cycloadditions to form pyrazoles. researchgate.net Another photoredox-catalyzed method employs a domino sequence of a photoclick cycloaddition followed by an oxidative deformylation reaction. acs.org This strategy uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group, allowing for the regioselective synthesis of pyrazoles. acs.org

The use of an inexpensive organic photocatalyst like eosin (B541160) Y under green-light irradiation highlights the practical advantages of this methodology. acs.org This approach allows for the synthesis of structurally diverse tri- and tetrasubstituted 5-alkyl pyrazoles. acs.org

Ethenyl Group Introduction and Derivatization Strategies

The introduction of an ethenyl (vinyl) group onto the pyrazole ring is a key step in the synthesis of this compound. Several strategies can be employed for this transformation.

Dehydration of β-Hydroxyethyl-Substituted Pyrazoles

The dehydration of β-hydroxyethyl-substituted pyrazoles is a common method for introducing a vinyl group. This reaction typically involves treating the alcohol with a dehydrating agent, such as an acid catalyst, to eliminate a molecule of water and form the corresponding alkene. This method is analogous to the synthesis of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole, where an amino-1-(2-hydroxyethyl)pyrazole is first formylated and then treated with methanesulfonyl chloride and triethylamine, followed by cyclization, which involves the manipulation of a hydroxyethyl (B10761427) group. nih.gov

Acid-Catalyzed Cracking of Geminal Bis(1-pyrazolyl)alkanes

Another method for the synthesis of 1-vinylpyrazoles involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. researchgate.net This reaction proceeds by heating the bis(pyrazolyl)alkane in the presence of an acid catalyst, leading to the elimination of one of the pyrazole moieties and the formation of the vinylpyrazole. This approach has been used to synthesize a variety of 1-vinylpyrazoles. researchgate.net Bis(pyrazol-1-yl)alkanes themselves can be synthesized through various methods, including the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium. nih.govresearchgate.net The carboxylation of bis(pyrazol-1-yl)alkanes has also been studied, which could provide precursors for further functionalization. nih.govmdpi.com

Direct Vinylation via Reaction with Vinyl Acetate (B1210297)

The introduction of a vinyl group at the N-1 position of the pyrazole ring is a critical step in the synthesis of the target compound. One established method involves the direct vinylation of a pyrazole precursor using vinyl acetate. nih.gov This reaction is typically performed by heating a pyrazole with a free NH group in boiling vinyl acetate. nih.gov The process requires a catalyst, with mercuric(II) sulfate (B86663) often being used, which can be generated in situ from mercuric(II) acetate and sulfuric acid. nih.gov

This methodology has been shown to produce 1-vinylpyrazoles in high yields, generally ranging from 70% to 86%. nih.gov The efficiency of the reaction is influenced by the electronic properties of the pyrazole ring. The presence of electron-acceptor groups at the C-4 position of the pyrazole nucleus tends to increase the acidity of the NH proton, which in turn accelerates the rate of the vinylation reaction. nih.gov

Methyl Esterification and Carboxylate Functionalization

The carboxylate moiety is a key functional group that is often introduced either by direct esterification of a corresponding pyrazole carboxylic acid or by constructing the ring with the ester group already incorporated into one of the precursors.

The conversion of a pyrazole carboxylic acid to its methyl ester is a fundamental transformation. Several methods are available to achieve this. One common laboratory-scale method involves the use of diazomethane (B1218177) or its safer equivalent, trimethylsilyldiazomethane (B103560). For instance, 1-methyl-1H-pyrazole-4-carboxylic acid has been successfully converted to methyl 1-methyl-1H-pyrazole-4-carboxylate in 76% yield by reacting it with trimethylsilyldiazomethane in methanol at 0 °C. chemicalbook.com

A more traditional and scalable approach is the Fischer-Speier esterification, which typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. Another widely used method involves alkylation of the carboxylate salt. Pyrazole-4-carboxylate can be methylated by treatment with methyl iodide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF), affording the corresponding methyl ester in high yield (90%). chemicalbook.com The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a primary route to substituted pyrazoles, and if one of the carbonyl precursors contains an ester group, the pyrazole product will be functionalized accordingly. mdpi.comnih.gov

| Precursor | Reagent | Base/Catalyst | Solvent | Yield |

| 1-methyl-4-pyrazolecarboxylic acid | Trimethylsilyldiazomethane | - | Methanol | 76% chemicalbook.com |

| Methyl pyrazole-4-carboxylate | Methyl iodide | Potassium carbonate | N,N-dimethylformamide | 90% chemicalbook.com |

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. nih.gov Therefore, developing methods that provide high regioselectivity is crucial for synthesizing specific carboxyalkyl pyrazoles.

A noteworthy regiocontrolled methodology utilizes trichloromethyl enones as starting materials. nih.gov The selectivity of the cyclocondensation reaction is dictated by the nature of the hydrazine reagent. When arylhydrazine hydrochlorides are used, the reaction selectively yields the 1,3-regioisomer. nih.gov Conversely, employing the corresponding free arylhydrazine as the nucleophile leads exclusively to the formation of the 1,5-regioisomer. nih.gov This control allows for the targeted synthesis of either regioisomer in moderate to excellent yields (up to 97%). nih.gov

Another strategy involves the reaction of β-enamino diketones with N-mono-substituted hydrazines, which generally affords 5-substituted-1H-pyrazole-4-carboxylates as the major products. mdpi.com

Table: Effect of Hydrazine Type on Regioselectivity

| Hydrazine Reagent | Resulting Regioisomer | Yield Range |

|---|---|---|

| Arylhydrazine Hydrochloride | 1,3-disubstituted pyrazole | 37–97% nih.gov |

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a standard method in organic synthesis. While direct esterification or synthesis from ester-containing precursors are more commonly detailed for pyrazoles, transesterification can also be employed. For example, during the synthesis of certain isoxazoles from ethyl 2,4-dioxobutanoates, simultaneous transesterification was observed when the reaction was conducted in a different alcohol solvent, indicating that this method is applicable to related heterocyclic systems and could be used to convert, for instance, an ethyl pyrazole carboxylate to a methyl pyrazole carboxylate by using methanol under acidic or basic catalysis. derpharmachemica.com

Control of Regioselectivity and Stereoselectivity in Complex Pyrazole Syntheses

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in the synthesis of complex substituted pyrazoles. The regiochemical outcome of the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is highly dependent on reaction conditions and the nature of the reactants. nih.govacs.org

Regioselectivity: Several factors can be manipulated to control the regioselectivity:

Reactant Structure: The presence of strong electron-withdrawing groups in one of the starting materials can direct the initial nucleophilic attack, thereby favoring the formation of one regioisomer. nih.gov

Nature of the Hydrazine: As detailed previously, using a hydrazine salt (e.g., hydrochloride) versus the free base can reverse the regioselectivity, providing a powerful tool for directing the synthesis towards either the 1,3- or 1,5-substituted product. nih.gov

Solvent Effects: The choice of solvent can have a dramatic impact on the regioisomeric ratio. nih.gov The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly increase the regioselectivity in pyrazole formation compared to reactions run in standard alcohols like ethanol. acs.orgconicet.gov.ar For example, the condensation of ethyl 4,4,4-trifluoro-2,4-dioxo-1-phenylbutanoate with methylhydrazine in ethanol yields a 75:25 mixture of regioisomers, whereas in HFIP the ratio improves to 97:3. acs.org

Catalysts: The use of specific catalysts can also influence the regiochemical outcome of pyrazole synthesis. organic-chemistry.org

Stereoselectivity: When a chiral center is present in the pyrazole or its substituents, controlling the stereochemistry becomes important. Asymmetric synthesis of chiral pyrazole derivatives has been achieved using chiral auxiliaries. For instance, (R)- and (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. A subsequent stereoselective addition of a nucleophile, followed by cyclization to form the pyrazole ring, allows for the creation of a chiral center adjacent to the pyrazole nitrogen with high stereocontrol. nih.gov

Methodological Advancements in Reaction Condition Optimization for Enhanced Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of synthetic products. In pyrazole synthesis, significant advancements have been made by systematically studying the effects of temperature, solvents, and catalysts.

A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and N-tosyl-pyrazoles from common starting materials without the need for transition-metal catalysts. nih.gov By simply tuning the reaction temperature, the reaction pathway can be directed towards the desired product in moderate to excellent yields. nih.gov Further optimization of this system showed that for the synthesis of 3,5-diphenyl-1H-pyrazole, changing the solvent and base combination could significantly impact the yield. Running the reaction in an ionic liquid like [HDBU][OAc] at 95 °C gave a 95% yield, while using the base DBU in ethanol at the same temperature resulted in a slightly lower but still excellent yield of 93%. nih.gov This demonstrates that careful selection of reaction parameters is key to achieving high efficiency. nih.gov

Table: Optimization of Reaction Conditions for 3,5-diphenyl-1-tosyl-1H-pyrazole

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| [HDBU][OAc] | - | 95 °C | 95% nih.gov |

Based on a thorough review of the available scientific literature, it is not possible to provide the specific experimental spectroscopic data for "this compound" as requested. The search for detailed ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra for this exact compound did not yield any published results.

Therefore, the following sections on the advanced spectroscopic characterization and structural elucidation of this compound cannot be completed with scientifically accurate and detailed research findings as per the instructions. Fulfilling the request would require access to proprietary data or the generation of speculative information, which falls outside the scope of providing factual and verified scientific content.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For novel pyrazole-carboxamide derivatives, HRMS analysis has been successfully used to confirm their synthesized structures. nih.gov Techniques such as electrospray ionization (ESI) are often utilized in HRMS to generate ions for analysis. mdpi.com This method provides an exact mass measurement, distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions. For a related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, HRMS confirmed the protonated molecular ion [M+H]+ with a measured m/z of 327.1492, closely matching the calculated value of 327.1497. This level of accuracy is crucial for validating the identity of newly synthesized compounds like Methyl 1-ethenyl-1H-pyrazole-5-carboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile compounds. sums.ac.ir In GC-MS, the sample is first vaporized and separated into its components using a gas chromatograph before each component is introduced into the mass spectrometer. libretexts.org The most common ionization method in GC-MS is electron ionization (EI), where high-energy electrons (typically 70 eV) bombard the molecule. nih.gov This energetic process leads to the formation of a molecular ion (M+) and a series of characteristic, reproducible fragment ions, which constitute a unique "fingerprint" for the compound. libretexts.orgnih.gov

The fragmentation of the pyrazole (B372694) ring is well-documented and typically involves two primary pathways: the loss of a hydrogen cyanide (HCN) molecule and the expulsion of a nitrogen molecule (N₂). researchgate.netresearchgate.net The specific fragmentation pattern of this compound would be influenced by its substituents. The molecular ion would be expected to undergo cleavages at the ester and ethenyl groups, in addition to the fragmentation of the pyrazole core.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion Description | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₇H₈N₂O₂]⁺ | 152 |

| Loss of methoxy radical | [M - •OCH₃]⁺ | 121 |

| Loss of ethenyl group | [M - C₂H₃]⁺ | 125 |

| Loss of methyl group | [M - •CH₃]⁺ | 137 |

| Loss of HCN from ring | [M - HCN]⁺ | 125 |

This table is predictive and based on established fragmentation patterns for pyrazole esters. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile or thermally unstable compounds that are not suitable for GC-MS. nih.gov It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. Soft ionization techniques, most commonly electrospray ionization (ESI), are used to generate ions with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺ or other adducts. nih.gov

For pyrazole derivatives, LC-MS is frequently used for characterization and quantification. nih.govnih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) can provide further structural information. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation to generate a secondary fragmentation pattern, which is then used for detailed structural elucidation. nih.gov This approach is invaluable for confirming the connectivity of atoms within the molecule and identifying unknown metabolites or degradation products. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole carboxylate derivatives provides insight into its expected solid-state conformation. mdpi.comtandfonline.com

For example, studies on similar pyrazole esters reveal that the pyrazole ring is typically planar. mdpi.com The orientation of the substituent groups relative to this ring is a key structural feature. In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the carboxylate group is nearly coplanar with the pyrazole ring, and the phenyl ring is inclined at a significant dihedral angle. mdpi.com The crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and C-H···π interactions. mdpi.comtandfonline.com It is expected that this compound would exhibit similar structural characteristics, with its crystal lattice stabilized by weak intermolecular forces.

Table 2: Representative Crystallographic Data for Related Pyrazole Carboxylate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 12.141 | 13.934 | 7.277 | 97.81 | tandfonline.comresearchgate.net |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.540 | 9.582 | 11.580 | 105.83 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as applied to related pyrazole derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. youtube.com The structure of this compound contains several chromophores that give rise to characteristic electronic transitions. These include the pyrazole ring, the carbonyl group (C=O) of the ester, and the ethenyl (C=C) double bond.

The relevant transitions are:

π → π* transitions: These high-intensity absorptions arise from the conjugated π-electron systems of the pyrazole ring and the ethenyl group. youtube.comlibretexts.org

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding lone pair on the nitrogen or oxygen atoms to an anti-bonding π* orbital. youtube.comlibretexts.org

Studies on related pyrazole derivatives provide a basis for predicting the UV-Vis absorption spectrum. For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, an absorption peak was observed at 266 nm, attributed to an n→π* transition. researchgate.net The presence of the ethenyl group in conjugation with the pyrazole ring in this compound would be expected to shift the π→π* absorption to a longer wavelength (a bathochromic or red shift) compared to an unconjugated pyrazole. The gas-phase spectrum of pyrazole itself shows intense absorption bands between 110-250 nm. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyrazole ring, C=C | 200 - 300 |

Note: The exact λmax and intensity are influenced by the solvent and the specific electronic environment. researchgate.netlibretexts.org

Reaction Mechanisms and Reactivity Studies of Methyl 1 Ethenyl 1h Pyrazole 5 Carboxylate

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the pyrazole (B372694) ring at the N1 position is an electron-rich alkene, which predisposes it to a variety of addition and polymerization reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyrazole ring.

The vinyl group of 1-vinylpyrazoles can participate as a dienophile in Diels-Alder reactions, which are powerful methods for constructing cyclic compounds. nih.gov For instance, 3- and 5-methyl-1-vinylpyrazoles have been shown to react with cyclohexa-1,3-diene. nih.govresearchgate.net Although no significant differences in the cycloaddition behavior were observed between the isomers, the spatial orientation of the vinyl group can influence the reaction. researchgate.net

In addition to acting as a dienophile, the vinyl pyrazole system can also undergo [2+2] cycloaddition reactions. For example, the reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) in aprotic solvents yields l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. nih.gov This reaction is believed to proceed through the formation of a π–π complex as the initial step. nih.gov The reaction conditions, such as solvent polarity and temperature, can influence the outcome and yield of these cycloaddition reactions. nih.gov For example, using a more polar solvent like THF can lead to higher yields at room temperature. nih.gov

The ethenyl moiety can also participate in 1,3-dipolar cycloaddition reactions. For example, nitrile imines, generated in situ from hydrazonoyl chlorides, readily undergo [3+2] cycloaddition with alkenes to form pyrazoline rings. mdpi.com

A representative Diels-Alder reaction of a vinylpyrazole is shown in the table below:

| Diene | Dienophile | Product | Reference |

| Cyclohexa-1,3-diene | 3-Methyl-1-vinylpyrazole | 5-(3-Methyl-1H-pyrazol-1-yl)bicyclo[2.2.2]oct-2-ene | nih.gov |

| Cyclohexa-1,3-diene | 5-Methyl-1-vinylpyrazole | 5-(5-Methyl-1H-pyrazol-1-yl)bicyclo[2.2.2]oct-2-ene | nih.gov |

The addition of halogens and hydrohalogens to the vinyl group of 1-vinylpyrazoles is a key transformation. Unlike 1-vinylimidazoles which tend to form complexes with halogens, 1-vinylpyrazoles undergo addition of bromine to the double bond of the vinyl group. nih.gov This reaction provides a direct route to vicinal dihaloalkanes.

Hydrohalogenation, the addition of hydrogen halides (like HBr or HCl) across the double bond, is also a feasible reaction. The regioselectivity of this addition would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the vinyl group that is already bonded to a hydrogen atom.

It is important to note that the pyrazole ring itself can undergo halogenation, typically at the C4 position, using reagents like N-halosuccinimides. researchgate.net Therefore, reaction conditions must be carefully controlled to favor addition to the vinyl group over substitution on the pyrazole ring.

The general steps for the free-radical polymerization of a vinyl monomer are:

Initiation: Formation of a radical from an initiator and its subsequent addition to a monomer unit.

Propagation: The monomer radical adds to another monomer, and this process repeats to form a polymer chain.

Termination: The growth of the polymer chain is stopped, often by the combination of two radical chains.

The vinyl group of vinylpyrazoles is amenable to a variety of transition-metal-catalyzed reactions, which are known for their high efficiency and selectivity. rsc.org These reactions offer powerful tools for C-C and C-heteroatom bond formation.

One such reaction is the Hirao reaction, a palladium-catalyzed cross-coupling of vinyl compounds with dialkyl phosphites. mdpi.com This reaction allows for the formation of vinylphosphonates. Additionally, other transition metals like nickel and copper can also catalyze P-C coupling reactions. mdpi.com

The vinyl group can also participate in C-H activation reactions catalyzed by transition metals, although this can be challenging due to competitive polymerization or Michael addition reactions. nih.gov Rhodium catalysts have been used for the coupling reaction of 1-vinylpyrazoles with terminal diynes, which proceeds via C-H activation of the vinylpyrazole. nih.gov

Reactivity of the Carboxylate Functional Group

The methyl carboxylate group at the C5 position of the pyrazole ring is a typical ester functional group and undergoes reactions characteristic of esters. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the carbonyl group.

The ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, amides, and other esters.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. chemicalbook.com For example, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester has been successfully hydrolyzed using aqueous sodium hydroxide. researchgate.net

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or catalysis. Direct amidation of carboxylic acids, which can be formed from the hydrolysis of the ester, is a common route to amides and can be facilitated by coupling agents. researchgate.net A series of 1-methyl-1H-pyrazole-5-carboxamides have been synthesized, indicating the feasibility of this transformation. nih.gov

The general scheme for nucleophilic acyl substitution on the methyl ester is as follows:

| Nucleophile | Product |

| H₂O / H⁺ or OH⁻ | Carboxylic Acid |

| R'OH / H⁺ or base | Transesterification (new ester) |

| NH₃, R'NH₂, or R'₂NH | Amide |

These reactions allow for the modification of the carboxylate group, providing access to a wide range of pyrazole derivatives with different functional groups at the C5 position.

Hydrolysis and Saponification Mechanisms

The conversion of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid, 1-ethenyl-1H-pyrazole-5-carboxylic acid, can be achieved through hydrolysis under either acidic or basic conditions. The mechanisms of these transformations are analogous to those of general ester hydrolysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction proceeds via a series of equilibrium steps. The carbonyl oxygen of the ester is first protonated by an acid catalyst, typically a strong mineral acid, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer from the incoming water molecule to one of the hydroxyl groups of the intermediate, followed by the elimination of a molecule of methanol (B129727), yields the protonated carboxylic acid. Deprotonation of this species regenerates the acid catalyst and affords the final carboxylic acid product. The presence of the vinyl group on the pyrazole nitrogen is not expected to significantly alter this classical AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound occurs through a process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid in a rapid acid-base reaction, yielding the carboxylate salt and methanol. Acidification of the reaction mixture in a separate workup step is necessary to protonate the carboxylate and isolate the free carboxylic acid. This reaction follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

| Condition | Catalyst/Reagent | Key Intermediate | Final Product (after workup) |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Protonated Tetrahedral Intermediate | 1-Ethenyl-1H-pyrazole-5-carboxylic acid |

| Saponification | Strong Base (e.g., NaOH, KOH) | Tetrahedral Intermediate | 1-Ethenyl-1H-pyrazole-5-carboxylic acid |

Amide Formation via Ester Conversion

The conversion of this compound into the corresponding amide, 1-ethenyl-1H-pyrazole-5-carboxamide, can be achieved through a reaction known as aminolysis. This process involves the direct reaction of the ester with ammonia or a primary or secondary amine.

The mechanism of aminolysis is a nucleophilic acyl substitution. The nitrogen atom of the amine, being nucleophilic, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, and the methoxide ion is eliminated as a leaving group. A proton transfer step, often facilitated by a second molecule of the amine acting as a base, results in the formation of the stable amide product and methanol.

The reaction is typically carried out by heating the ester with an excess of the amine, sometimes in a sealed tube if the amine is volatile. While direct aminolysis is a viable method, the conversion of esters to amides can be slow. For more efficient amide formation, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of peptide coupling reagents. This two-step process often provides higher yields and is more broadly applicable, especially for less reactive amines.

| Reagent | Reaction Type | Key Intermediate | Product |

| Ammonia (NH₃) | Aminolysis | Tetrahedral Intermediate | 1-Ethenyl-1H-pyrazole-5-carboxamide |

| Primary Amine (RNH₂) | Aminolysis | Tetrahedral Intermediate | N-alkyl-1-ethenyl-1H-pyrazole-5-carboxamide |

| Secondary Amine (R₂NH) | Aminolysis | Tetrahedral Intermediate | N,N-dialkyl-1-ethenyl-1H-pyrazole-5-carboxamide |

Reactivity of the Pyrazole Heterocycle

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and, as such, can undergo substitution reactions. The electronic nature of the ring, influenced by the two nitrogen atoms and the substituents, dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

In the case of this compound, the 1-ethenyl group is generally considered to be weakly electron-donating or neutral in its effect on the aromatic ring. The methyl 5-carboxylate group, however, is a deactivating, meta-directing group in classical aromatic systems. In the pyrazole ring, this electron-withdrawing group at the C5 position will further decrease the electron density at the C4 position, making electrophilic substitution more difficult compared to an unsubstituted pyrazole. Nevertheless, if an electrophilic substitution reaction were to occur, it would be expected to take place at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the presence of strong electron-withdrawing groups can facilitate such reactions by stabilizing the intermediate Meisenheimer complex. In this compound, the methyl carboxylate group at C5 makes this position and the C3 position more susceptible to nucleophilic attack. A nucleophilic aromatic substitution would likely require a strong nucleophile and potentially harsh reaction conditions.

Oxidation Reactions Affecting the Pyrazole Nucleus

The pyrazole nucleus is generally quite resistant to oxidation. nih.gov Strong oxidizing agents are typically required to degrade the ring. However, the substituents on the ring can be more susceptible to oxidation.

In this compound, the ethenyl (vinyl) group is a potential site for oxidation. Treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) could lead to the cleavage of the carbon-carbon double bond. Depending on the reaction conditions, this could potentially yield a pyrazole-1-carbaldehyde or a pyrazole-1-carboxylic acid. The pyrazole ring itself is likely to remain intact under these conditions.

The oxidation of alkyl side chains on pyrazole rings to carboxylic acids is a known transformation. nih.gov While the vinyl group is not an alkyl group, its double bond makes it reactive towards certain oxidizing agents. The stability of the pyrazole ring to oxidation is a key feature of its chemistry. nih.gov

Derivatization at Pyrazole Nitrogen Atoms (e.g., N-Alkylation, N-Arylation)

In this compound, the nitrogen at position 1 is already substituted with a vinyl group. The remaining nitrogen atom at position 2 possesses a lone pair of electrons and is, therefore, nucleophilic and basic. This nitrogen can react with electrophiles, leading to the formation of pyrazolium (B1228807) salts.

N-Alkylation and N-Arylation:

Reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would result in N-alkylation at the N2 position. This reaction would form a quaternary ammonium (B1175870) salt, specifically a 1-ethenyl-2-alkyl-5-(methoxycarbonyl)-1H-pyrazolium halide. Similarly, reaction with an arylating agent could lead to the corresponding N-aryl pyrazolium salt. These reactions are analogous to the quaternization of pyridine. The N2 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl or aryl halide.

This derivatization at the N2 position would introduce a positive charge into the pyrazole ring, significantly altering its electronic properties and reactivity. The formation of these pyrazolium salts is a common reaction for N-substituted pyrazoles.

Detailed Mechanistic Investigations of Synthetic Transformations

The synthetic transformations involving this compound are governed by the interplay of the pyrazole ring and the vinyl substituent. The electron-withdrawing nature of the methyl carboxylate group at the 5-position of the pyrazole ring is expected to influence the electronic properties and, consequently, the reactivity of the N-vinyl group. Mechanistic investigations into the synthesis and subsequent reactions of this class of compounds, primarily vinylpyrazoles, provide insight into the probable pathways for the title compound.

Mechanisms of Synthesis

Several general methods for the synthesis of 1-vinylpyrazoles have been described, and their mechanisms can be applied to the formation of this compound.

One common approach is the direct vinylation of the pyrazole nitrogen. The reaction of a pyrazole with acetylene (B1199291) under high pressure is one of the earliest described methods. nih.gov A more contemporary and milder method involves the reaction with vinyl acetate (B1210297), often in the presence of a mercury(II) salt catalyst. nih.gov The mechanism is believed to proceed through a vinyl exchange reaction. The coordination of the catalyst to the vinyl acetate facilitates the nucleophilic attack of the pyrazole nitrogen onto the vinyl group, followed by the elimination of acetic acid. The presence of an electron-acceptor group, such as the methyl carboxylate at C-4 (and presumably C-5), has been noted to increase the acidity of the pyrazole N-H, thereby accelerating the reaction. nih.gov

Another significant synthetic route is the dehydrochlorination of 1-(2-chloroethyl)pyrazoles. This method involves an initial N-alkylation of the pyrazole with a dihaloethane, such as dichloroethane, followed by elimination of hydrogen chloride. The elimination step is typically base-promoted and follows an E2 mechanism. This process can be carried out under phase transfer catalysis (PTC) conditions, using water as a solvent, which offers a greener alternative. nih.gov

A third approach involves the acid-catalyzed thermal cracking of geminal bis(1-pyrazolyl)alkanes. At elevated temperatures (around 200 °C) and in the presence of an acid catalyst like p-toluenesulfonic acid, these precursors fragment to yield the 1-vinylpyrazole and a molecule of pyrazole. nih.gov

Table 1: Plausible Synthetic Routes and Mechanistic Details for this compound

| Synthetic Method | Reactants | Key Mechanistic Steps | Typical Conditions |

| Direct Vinylation | Methyl 1H-pyrazole-5-carboxylate, Vinyl Acetate | 1. Catalyst coordination to vinyl acetate.2. Nucleophilic attack by pyrazole N-H.3. Elimination of acetic acid. | Boiling vinyl acetate, Hg(II) catalyst. nih.gov |

| Dehydrochlorination | Methyl 1-(2-chloroethyl)-1H-pyrazole-5-carboxylate, Base | 1. Base abstracts proton anti-periplanar to the chlorine.2. Concerted elimination of HCl to form the double bond (E2). | KOH in ethanol (B145695) or PTC conditions in water. nih.gov |

| Cracking of Bis(pyrazolyl)alkanes | gem-bis(5-methoxycarbonyl-1H-pyrazol-1-yl)ethane | 1. Protonation of one pyrazole nitrogen.2. Fragmentation to form the vinylpyrazole and a pyrazole molecule. | ~200 °C, acid catalyst (e.g., p-toluenesulfonic acid). nih.gov |

Reactivity and Mechanistic Insights into Cycloaddition Reactions

[4+2] Cycloaddition (Diels-Alder Reactions)

Vinylpyrazoles can act as dienophiles in Diels-Alder reactions, although their reactivity can be influenced by substituents. In the case of this compound, the electron-withdrawing nature of the ester group might reduce the electron density of the vinyl double bond, potentially enhancing its reactivity towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. However, vinylpyrazoles have also been shown to be reluctant to act as dienes in Diels-Alder reactions due to the loss of aromaticity in the pyrazole ring during the formation of the cycloadduct. Such reactions often require harsh conditions, including high temperatures and pressures. nih.gov

The spatial arrangement of the vinyl group relative to the pyrazole ring does not appear to significantly affect the course of the Diels-Alder reaction. nih.gov For reactions with dienophiles, the regioselectivity will be governed by the electronic and steric factors of both the vinylpyrazole and the reacting partner. For instance, in reactions with unsymmetrical dienes, two regioisomers could potentially be formed, and the distribution would depend on the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reactants in the transition state.

[2+2] Cycloaddition Reactions

1-Vinylpyrazoles have been shown to undergo [2+2] cycloaddition reactions with highly electron-deficient alkenes like tetracyanoethylene (TCNE). The proposed mechanism for this reaction involves the initial formation of a π-π complex between the electron-rich vinyl group and the electron-poor TCNE. This is followed by a stepwise or concerted formation of the cyclobutane (B1203170) ring. nih.gov The reaction rate is sensitive to the substituents on the pyrazole ring; electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can retard it. nih.gov This suggests that for this compound, the reaction might proceed more slowly compared to unsubstituted 1-vinylpyrazole due to the electron-withdrawing effect of the ester group.

Table 2: Mechanistic Overview of Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Proposed Mechanism | Expected Outcome/Regioselectivity |

| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Concerted pericyclic reaction. The vinyl group acts as the dienophile. | Formation of a substituted cyclohexene (B86901) ring. Regioselectivity depends on the diene's substitution pattern. |

| [2+2] Cycloaddition | Electron-deficient alkene (e.g., Tetracyanoethylene) | Formation of a π-π complex followed by cyclobutane ring formation. | Formation of a substituted cyclobutane ring. |

| 1,3-Dipolar Cycloaddition | 1,3-dipole (e.g., Nitrile oxide) | Concerted cycloaddition of the dipole across the vinyl double bond. | Formation of a five-membered heterocyclic ring (e.g., isoxazoline). Regioselectivity is governed by frontier orbital interactions. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. eurasianjournals.comeurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, are employed to provide detailed insights into their molecular and electronic properties. eurasianjournals.comnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Molecular Electrostatic Potential Surface Analysis)

A theoretical analysis of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate would involve examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For related molecules like 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, HOMO and LUMO orbitals have been computed to understand charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis would also be performed. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Geometry Optimization and Structural Parameter Computations (Bond Lengths, Bond Angles, Dihedral Angles)

DFT methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This computational process yields precise values for structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For various substituted pyrazoles, these calculated parameters have been compared with experimental data from X-ray crystallography to validate the computational model. mdpi.commdpi.com Such a study on this compound would provide foundational data on its structural conformation.

Vibrational Frequency Calculations and Spectroscopic Feature Predictions

Theoretical vibrational frequencies can be calculated using DFT to predict a molecule's infrared (IR) and Raman spectra. These calculated spectra are often scaled to correct for systematic errors and can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. acs.org This analysis for this compound would help in identifying characteristic peaks corresponding to the pyrazole ring, the ethenyl (vinyl) group, and the carboxylate moiety.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Theoretical NMR studies on various phenyl-substituted pyrazoles have shown a good correlation between calculated and experimental chemical shifts, aiding in structural elucidation and conformational studies. researchgate.net A similar computational analysis for this compound would predict the chemical shifts for its unique set of protons and carbons.

Conformational Analysis and Stereochemical Insights from Computational Models

The presence of the rotatable ethenyl (vinyl) group attached to the pyrazole nitrogen suggests that this compound can exist in different conformations. Computational modeling is used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Studies on other N-vinylpyrazoles have shown that substituents on the pyrazole ring can influence the preferred orientation of the vinyl group. mdpi.comresearchgate.net A conformational analysis would provide crucial insights into the most likely shape of the molecule in different environments.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods are instrumental in mapping out the reaction pathways for the synthesis and reactions of pyrazole derivatives. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms. mdpi.com For example, DFT calculations have been used to understand the prototropic tautomerism common in pyrazole systems and to investigate the mechanisms of cycloaddition reactions that form the pyrazole ring. nih.govpharmaguideline.com A theoretical study on this compound could explore its reactivity, such as its participation in polymerization or cycloaddition reactions via the vinyl group, by identifying the lowest energy pathways.

Intermolecular Interactions and Crystal Packing Analysis of this compound

A comprehensive understanding of the solid-state structure of this compound is crucial for predicting its physical properties and behavior. In the absence of single-crystal X-ray diffraction (SCXRD) data for this specific compound, a theoretical analysis based on the known crystal structures of related pyrazole derivatives provides valuable insights into the potential intermolecular interactions and crystal packing motifs. The molecular structure of this compound, featuring a pyrazole ring, an ethenyl group, and a methyl carboxylate moiety, suggests the presence of several key non-covalent interactions that are likely to govern its supramolecular assembly.

The primary intermolecular interactions expected to play a significant role in the crystal packing of this compound include weak hydrogen bonds of the C-H···O and C-H···N types, as well as π-π stacking interactions involving the pyrazole rings. These interactions are commonly observed in the crystal structures of a wide range of pyrazole derivatives. rsc.orgimedpub.comnih.govmdpi.comimedpub.com

Weak Hydrogen Bonds:

The presence of multiple hydrogen bond donors (C-H groups on the pyrazole ring, ethenyl group, and methyl group) and acceptors (the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group) suggests that a network of weak C-H···O and C-H···N hydrogen bonds is likely to be a dominant feature in the crystal packing.

C-H···N Interactions: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming C-H···N interactions with C-H groups from adjacent molecules. These interactions contribute to the formation of extended supramolecular architectures. nih.gov

Table 1: Predicted Geometries for Potential Weak Hydrogen Bonds in the Crystal Structure of this compound (Based on Analogous Compounds)

| Donor (D) | Hydrogen (H) | Acceptor (A) | Typical D-H···A Angle (°) | Typical H···A Distance (Å) |

| C (pyrazole) | H | O (carbonyl) | 120 - 160 | 2.2 - 2.8 |

| C (ethenyl) | H | O (carbonyl) | 120 - 160 | 2.2 - 2.8 |

| C (methyl) | H | O (carbonyl) | 120 - 160 | 2.2 - 2.8 |

| C (pyrazole) | H | N (pyrazole) | 110 - 150 | 2.3 - 2.9 |

| C (ethenyl) | H | N (pyrazole) | 110 - 150 | 2.3 - 2.9 |

π-π Stacking Interactions:

The aromatic pyrazole ring is capable of participating in π-π stacking interactions, which are another crucial factor in the stabilization of the crystal structure of many heterocyclic compounds. rsc.orgresearchgate.net These interactions can occur in a parallel-displaced or T-shaped arrangement, contributing to the formation of columnar or layered structures. The extent and geometry of these interactions will be influenced by the steric hindrance and electronic effects of the ethenyl and methyl carboxylate substituents.

Table 2: Typical Geometrical Parameters for π-π Stacking Interactions in Pyrazole Derivatives

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle between Rings (°) |

| Parallel-displaced | 3.3 - 3.8 | < 10 |

| T-shaped | 4.5 - 5.5 | ~90 |

Theoretical Models and Crystal Packing:

Theoretical models, such as those based on density functional theory (DFT), can be employed to predict the most stable crystal packing arrangement. mdpi.com These calculations would involve optimizing the geometry of the molecule and then exploring various possible packing motifs to identify the one with the lowest lattice energy. The interplay between the aforementioned weak hydrogen bonds and π-π stacking interactions would ultimately determine the final three-dimensional arrangement of the molecules in the crystal. Based on the analysis of related structures, it is plausible that the crystal packing of this compound will feature a combination of hydrogen-bonded chains or layers that are further stabilized by π-π stacking between the pyrazole rings.

Derivatization and Analog Synthesis of Methyl 1 Ethenyl 1h Pyrazole 5 Carboxylate

Synthesis of Pyrazole-Fused Heterocyclic Systems from Pyrazole (B372694) Carboxylates

The pyrazole carboxylate scaffold is a versatile starting point for the construction of various fused heterocyclic systems. These reactions typically involve the cyclization of a pyrazole precursor, often an aminopyrazole derived from the carboxylate, with a suitable bielectrophilic reagent. The resulting fused rings, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-c]quinazolines, are of significant interest due to their presence in a wide range of biologically active compounds.

Pyrazolo[1,5-a]pyrimidines: The synthesis of this class of fused heterocycles often begins with the conversion of the pyrazole carboxylate to a 5-aminopyrazole derivative. Subsequent cyclocondensation with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. mdpi.comresearchgate.net The reaction proceeds through the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrimidine (B1678525) ring. mdpi.com

Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine core from a pyrazole carboxylate generally requires the presence of an amino group at the 5-position and a suitable functional group at the 4-position, such as a carbonitrile or a carbaldehyde. nih.govnih.gov These functionalities can be introduced through modification of the initial carboxylate. The synthesis can then proceed via several routes, including the Friedländer annulation, which involves the condensation of the 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group. nih.gov Another common approach is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov

Pyrazolo[1,5-c]quinazolines: The synthesis of pyrazolo[1,5-c]quinazolines from pyrazole precursors typically involves the use of a 5-(2-aminophenyl)pyrazole intermediate. This key intermediate can be synthesized from a pyrazole carboxylate through a multi-step sequence. The subsequent cyclization to form the quinazoline (B50416) ring can be achieved by reacting the aminophenyl pyrazole with various one-carbon electrophiles, such as orthoformates or aldehydes. acs.orgelsevierpure.com Domino reactions, for instance, a copper-catalyzed reaction between o-alkenyl aromatic isocyanides and diazo compounds, also provide an efficient route to these fused systems. researchgate.net

Table 1: Synthesis of Pyrazole-Fused Heterocyclic Systems

| Fused System | General Precursor | Key Reaction Type | Typical Reagents |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles | Cyclocondensation | β-Dicarbonyl compounds, enaminones |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole-4-carbaldehydes/carbonitriles | Friedländer Annulation, Condensation | Active methylene compounds, α,β-unsaturated ketones |

| Pyrazolo[1,5-c]quinazolines | 5-(2-Aminophenyl)pyrazoles | Cyclocondensation | Orthoformates, aldehydes |

Chemical Modifications of the Ethenyl Group

The ethenyl (vinyl) group at the N-1 position of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is a reactive handle that allows for a variety of chemical transformations. These modifications can be used to introduce new functional groups, create polymers, or participate in cycloaddition reactions to build more complex molecular architectures.

Polymerization: The vinyl group of vinylpyrazoles can undergo free-radical polymerization. nih.govmdpi.com For instance, 1-vinylpyrazole has been shown to polymerize, and the rate of this polymerization is influenced by substituents on the vinyl group. mdpi.com

Halogenation and Hydrohalogenation: The double bond of the ethenyl group is susceptible to electrophilic addition reactions. For example, bromination of 1-vinylpyrazoles in carbon tetrachloride can lead to a mixture of products. mdpi.com The reaction of vinylpyrazoles with halogens or hydrohalic acids can provide access to functionalized pyrazole derivatives. nih.gov

Cycloaddition Reactions: Vinylpyrazoles can act as dienophiles or dienes in Diels-Alder reactions, depending on the substituents present on the pyrazole ring and the reaction partner. This reactivity allows for the construction of complex polycyclic structures. mdpi.com

Transformations and Modifications at the Carboxylate Moiety

The methyl carboxylate group at the C-5 position is another key site for derivatization. It can be readily transformed into other functional groups such as carboxylic acids, other esters, and amides, thereby expanding the chemical space accessible from the parent compound.

Hydrolysis to Carboxylic Acids: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov This transformation is often a crucial step in the synthesis of more complex derivatives, as the carboxylic acid can then be activated for subsequent reactions.

Transesterification: While not extensively detailed in the provided context, standard transesterification methods can be applied to convert the methyl ester into other alkyl or aryl esters. This can be useful for modifying the solubility and other physicochemical properties of the molecule.

Amide Formation: The synthesis of pyrazole amides is a common and important transformation. This can be achieved by reacting the pyrazole ester with an amine, often at elevated temperatures. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride, and then reacted with an amine to form the amide bond. beilstein-journals.org The synthesis of pyrazole-tethered amides has been accomplished through oxidative amination of pyrazole carbaldehydes, a transformation that could be adapted from the corresponding carboxylate. beilstein-journals.org

Table 2: Transformations at the Carboxylate Moiety

| Transformation | Product | Typical Reagents/Conditions |

|---|---|---|

| Hydrolysis | Carboxylic Acid | Aqueous acid or base (e.g., HCl, NaOH) |

| Amide Formation (from ester) | Amide | Amine, heat |

| Amide Formation (from acid) | Amide | 1. SOCl₂ or oxalyl chloride; 2. Amine |

Investigation of Substituent Effects on the Pyrazole Ring

The electronic properties and reactivity of the pyrazole ring are significantly influenced by the nature and position of its substituents. Understanding these effects is crucial for predicting the outcome of chemical reactions and for the rational design of new derivatives.

Electronic Effects: The pyrazole ring is an electron-rich aromatic system. Substituents can either donate or withdraw electron density, thereby modulating the ring's reactivity towards electrophiles and nucleophiles. Electron-donating groups generally increase the nucleophilicity of the ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups decrease the ring's nucleophilicity and can facilitate nucleophilic aromatic substitution.

Positional Effects:

N-1 Position: The substituent at the N-1 position, in this case, the ethenyl group, has a profound effect on the electronic properties of the entire ring system. It also influences the regioselectivity of reactions at other positions.

C-3 Position: Substituents at the C-3 position can influence the acidity of the C-4 proton and the reactivity of the adjacent N-2 nitrogen.

C-4 Position: The C-4 position is often the most reactive site for electrophilic substitution in N-1 substituted pyrazoles. The nature of the substituent at C-4 will dictate the feasibility of further functionalization at this position.

C-5 Position: The carboxylate group at the C-5 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution, particularly at the C-4 position.

Studies on various pyrazole systems have shown that the electronic nature of substituents at the C-3 and C-5 positions can influence tautomeric equilibria in N-unsubstituted pyrazoles. nih.gov While this compound is N-substituted, the electronic effects of substituents at other positions remain a key factor in its derivatization.

Principles for the Rational Design and Synthesis of Novel Pyrazole Derivatives

The rational design of novel pyrazole derivatives is a multidisciplinary endeavor that combines principles of synthetic organic chemistry, medicinal chemistry, and computational modeling. The goal is to create molecules with desired properties, such as specific biological activities or material characteristics.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic investigation of how changes in molecular structure affect the compound's activity. For pyrazole derivatives, SAR studies involve synthesizing a library of analogs with variations at different positions of the pyrazole ring and its substituents, and then evaluating their biological or physical properties. mdpi.comnih.gov This data helps to identify key structural features that are essential for activity and to guide the design of more potent and selective compounds. nih.gov

Scaffold Hopping and Privileged Structures: The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. frontiersin.org Rational design often involves using the pyrazole scaffold as a starting point and "decorating" it with different functional groups to target a specific receptor or enzyme.